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molecular formula C8H15F3O B8284768 1,1,1-Trifluoro-2-methyl-2-heptanol

1,1,1-Trifluoro-2-methyl-2-heptanol

Cat. No. B8284768
M. Wt: 184.20 g/mol
InChI Key: FWJSUHIBHGDCAS-UHFFFAOYSA-N
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Patent
US08105747B2

Procedure details

24.9 g of trimethyl(trifluoromethyl)silane, 16.0 g of 2-heptanone, 38 g of tetrahydrofuran and 350 mg of tetrabutylammonium fluoride trihydrate were charged into a four-necked flask equipped with a nitrogen feeding tube, a reflux condenser, a dropping funnel and a thermometer, and a reaction was effected by a conventional method. Then, 17.5 g of hydrochloric acid was dropwise added to the reaction mixture at a temperature of 25 to 48° C. over 30 minutes, followed by stirring at about 48° C. for 2 hours. The reaction mixture was treated by a conventional method, and the resulting organic phase was washed with a saline solution, followed by drying with anhydrous magnesium sulfate. Thereafter, the resultant was concentrated under reduced pressure, thereby obtaining 26.4 g of 1,1,1-trifluoro-2-methyl-2-heptanol in the form of a pale brown oily matter.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step One
Quantity
38 g
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]([F:6])([F:5])[F:4].[CH3:9][C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].Cl>O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[F:4][C:3]([F:6])([F:5])[C:10]([CH3:9])([OH:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
16 g
Type
reactant
Smiles
CC(CCCCC)=O
Name
Quantity
350 mg
Type
catalyst
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
38 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Stirring
Type
CUSTOM
Details
by stirring at about 48° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a nitrogen feeding tube, a reflux condenser, a dropping funnel
ADDITION
Type
ADDITION
Details
The reaction mixture was treated by a conventional method
WASH
Type
WASH
Details
the resulting organic phase was washed with a saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the resultant was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(CCCCC)(O)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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